6-Methoxypyrido[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-2-6-3-9-5-11-7(6)4-10-8/h2-5H,1H3 |
InChI Key |
KVNLTYPJINHIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically proceeds via the construction of the pyrido[3,4-d]pyrimidine core through cyclocondensation reactions involving appropriately substituted aminopyridines and amidine derivatives. The methoxy group at the 6-position is introduced either by nucleophilic aromatic substitution or by direct methoxylation of a chloro-substituted intermediate.
Detailed Preparation Methods
Preparation from 2-Amino-4-picoline Derivatives
A well-documented method involves starting from 2-amino-4-picoline, which undergoes nitration, hydroxylation, chlorination, carboxylation, reduction, and cyclocondensation to form the pyrido[3,4-d]pyrimidine core, followed by methoxylation at the 6-position.
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of 2-amino-4-picoline to form 4-methyl-3-nitropyridin-2-amine | HNO3 / H2SO4, 35-40 °C, overnight | 38% (3-nitro isomer) | Mixture of isomers separated by chromatography |
| 2 | Conversion of 2-amino group to hydroxyl (Sandmeyer reaction) | NaNO2, acidic conditions | 96% | High yield conversion |
| 3 | Chlorination of hydroxyl group | POCl3 or similar chlorinating agent | 78% | Formation of 2-chloro derivative |
| 4 | Carboxylation to introduce ester group | CO2, base | 81-96% | Formation of ethyl ester derivatives |
| 5 | Reduction of nitro group to amine | Fe, acidic medium | 89% | Preparation of aminopyridine intermediate |
| 6 | Cyclocondensation with chloroformamidine hydrochloride | Thermal conditions | 93% | Formation of pyrido[3,4-d]pyrimidin-2-amine core |
| 7 | Methoxylation at 6-position | Methanol, base or nucleophilic substitution | Not specified | Introduction of methoxy group at C-6 |
| 8 | Phosphorus oxychloride treatment to activate C-4 | POCl3 | Not specified | Preparation of 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine |
This sequence culminates in the key intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, from which various analogues can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution
Following the preparation of the 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine intermediate, further functionalization at the C-4 position is achieved by:
- Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to introduce C–C bonds.
- Buchwald–Hartwig Amination: Palladium-mediated coupling with amines to form C–N bonds.
- Direct Nucleophilic Aromatic Substitution (S_NAr): Replacement of chlorine by nucleophiles such as amines, phenols, or thiols under acidic or basic conditions.
These methods allow rapid generation of diverse 4-substituted derivatives for biological evaluation.
Alternative Cyclization and Functionalization Approaches
Patent literature describes alternative synthetic strategies, including:
- Cyclization of 2,4-diamino-5-cyanopyridine derivatives with formic acid and benzylamine to yield 4-benzylaminopyridopyrimidine derivatives.
- Hydrolysis of nitriles to amides followed by cyclization to pyridopyrimidones.
- Sequential displacement of halogens and alkylation to install methoxy and other substituents at desired positions.
- Use of S-alkylisothiouronium salts with methoxymethylidine malononitrile to generate fully functionalized pyrimidine precursors.
These methods provide flexibility in modifying the pyrido[3,4-d]pyrimidine scaffold and tailoring substituents for specific biological targets.
Summary Table of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine-2,4-dione, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-Methoxypyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 6-methoxypyrido[3,4-d]pyrimidine lies in its substitution pattern. Key analogues include:


*Calculated based on empirical formulas.
Key Observations :
- Substituent Position : Methoxy at position 6 (vs. position 4 or 2 in analogues) modulates electronic effects and steric bulk, impacting receptor interactions .
- Ring Saturation : Dihydro derivatives (e.g., 7,8-dihydropyrido[4,3-d]pyrimidine) exhibit reduced aromaticity, altering pharmacokinetic profiles .
Key Observations :
Q & A
What synthetic methodologies are recommended for preparing 6-methoxypyrido[3,4-d]pyrimidine derivatives?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, glycosylation, and Suzuki-Miyaura coupling. For example:
- Step 1: Bromination of intermediates using reagents like NBS (N-bromosuccinimide) followed by nucleophilic aromatic substitution with methyl sodium to introduce substituents .
- Step 2: Glycosylation with protected ribose derivatives (e.g., 2',3',5'-tri-O-benzoyl-β-D-ribofuranose) under anhydrous conditions to form nucleoside analogs .
- Step 3: Purification via flash column chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and preparative RP-HPLC (0.2% formic acid/CH₃CN gradient) .
Characterization: Confirm structures using ¹H/¹³C NMR, HRMS (e.g., ESI-HRMS for molecular ion validation) .
How can structure-activity relationship (SAR) studies optimize anti-parasitic activity in pyrido[3,4-d]pyrimidine analogs?
Answer:
Key SAR insights include:
- 7-Position Modifications: Substituting with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances activity against Trypanosoma cruzi (IC₅₀ = 0.32 µM) compared to unsubstituted analogs (IC₅₀ = 15.9 µM) .
- Ribose Modifications: 3'-Deoxyribose derivatives improve metabolic stability but may reduce solubility .
- In Vivo Efficacy: Compound 44 (4-chlorophenyl-substituted) achieved 99% parasite inhibition in mice at 25 mg/kg/day for 5 days .
Methodology: Screen substituents using in vitro assays (e.g., β-galactosidase-based T. cruzi growth inhibition) and validate selectivity indices (SI = CC₅₀/IC₅₀) .
How should researchers resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
Contradictions often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes (e.g., mouse/human CYP450 and UGT enzymes) .
- Formulation Optimization: Use co-solvents (e.g., 10% Tween 80) to enhance solubility for oral administration .
- ABC Transporter Inhibition: Co-administer with verapamil (8 µM) to evaluate efflux pump effects on drug accumulation .
What experimental models are suitable for evaluating cytotoxicity and anti-parasitic activity?
Answer:
- In Vitro Models:
- Cytotoxicity: MRC-5SV2 cell viability assays using resazurin (fluorescence) or PrestoBlue® (metabolic activity) .
- In Vivo Models: Swiss Webster mice infected with T. cruzi blood trypomastigotes, treated orally for 5 days with survival/parasitemia monitoring .
How can metabolic stability of pyrido[3,4-d]pyrimidine analogs be assessed?
Answer:
- Phase I Metabolism: Incubate compounds (5 µM) with 0.5 mg/mL liver microsomes + NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min; quantify parent compound via LC-MS .
- Phase II Metabolism: Test glucuronidation using UDP-glucuronic acid (UGT reaction mix).
- Data Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the in vitro t₁/₂ method .
What strategies mitigate cytotoxicity in pyrido[3,4-d]pyrimidine-based drug candidates?
Answer:
- Selective Targeting: Exploit parasite-specific purine salvage pathways (e.g., T. cruzi lacks de novo purine synthesis) .
- Prodrug Design: Mask polar groups (e.g., phosphate esters) to enhance uptake and reduce off-target effects .
- Dose Optimization: Use CC₅₀/IC₅₀ ratios to balance efficacy (e.g., SI >10 for T. cruzi in MRC-5SV2 cells) .
How do ABC transporters influence the efficacy of pyrido[3,4-d]pyrimidine analogs?
Answer:
ABC transporters (e.g., P-glycoprotein) can efflux drugs, reducing intracellular concentrations. To assess:
- Co-incubate compounds with inhibitors (verapamil, cyclosporin A) in T. cruzi-infected MRC-5SV2 cells .
- Compare IC₅₀ values with/without inhibitors; a leftward shift indicates transporter-mediated resistance .
What advanced purification techniques are recommended for polar pyrido[3,4-d]pyrimidine derivatives?
Answer:
- RP-HPLC: Use C18 columns with gradients of 0.1% formic acid in H₂O/CH₃CN (e.g., 98:2 to 33:67 over 12 min) .
- Ion-Pair Chromatography: Add trifluoroacetic acid (0.1%) to improve peak resolution for charged species .
How are molecular docking studies applied to elucidate mechanisms of action?
Answer:
- Target Identification: Screen against parasite enzymes (e.g., T. gondii calcium-dependent protein kinase 1) .
- Docking Workflow: Use AutoDock Vina with crystal structures (PDB ID: 3HX4). Validate binding via kinetic assays (Kd determination) .
What are key considerations for scaling in vivo efficacy studies?
Answer:
- Dosing Regimen: Optimize frequency (e.g., daily oral gavage for 5 days) to balance efficacy and toxicity .
- Parasitemia Monitoring: Quantify blood trypomastigotes via microscopy or qPCR .
- Survival Endpoints: Track survival rates post-treatment; ≥80% survival indicates clinical potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
